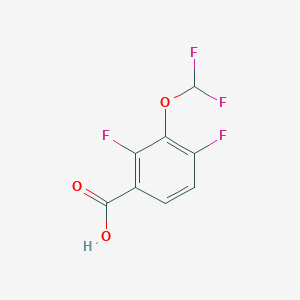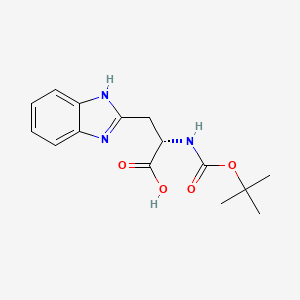
Boc-Ala(2-Bim)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an alanine residue, which is further linked to a 2-benzimidazole (2-Bim) moiety. This structure makes it a valuable intermediate in the synthesis of complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the amino acid alanine and 2-benzimidazole.
Protection of Alanine: Alanine is first protected using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with 2-Benzimidazole: The protected alanine is then coupled with 2-benzimidazole using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-Ala(2-Bim)-OH can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially if the compound is used in a reductive environment.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole moiety.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the study of peptide bond formation and stability.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in protein-protein interactions.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its therapeutic potential in treating various diseases.
Industry:
- Used in the production of peptide-based materials and coatings.
- Employed in the synthesis of bioactive compounds for industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound primarily interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the assembly of larger peptide chains.
- The benzimidazole moiety may also interact with specific receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
Boc-Ala-OH: Lacks the benzimidazole moiety, making it less versatile in peptide synthesis.
Boc-Gly(2-Bim)-OH: Similar structure but with glycine instead of alanine, affecting its reactivity and applications.
Boc-Val(2-Bim)-OH: Contains valine instead of alanine, leading to differences in steric hindrance and reactivity.
Uniqueness:
- The presence of the benzimidazole moiety in Boc-Ala(2-Bim)-OH provides unique reactivity and binding properties.
- The alanine residue offers a balance between steric hindrance and flexibility, making it suitable for various synthetic applications.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
(2S)-3-(1H-benzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)8-12-16-9-6-4-5-7-10(9)17-12/h4-7,11H,8H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m0/s1 |
Clave InChI |
VKYOVEGLCCXLBT-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


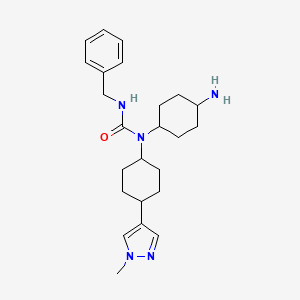



![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
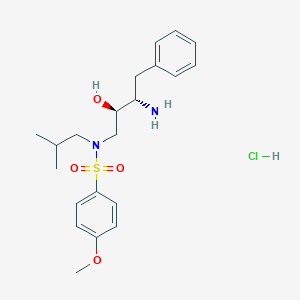
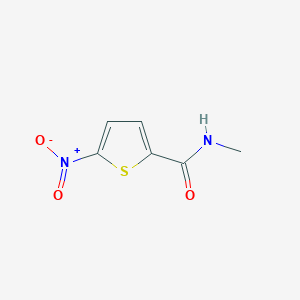
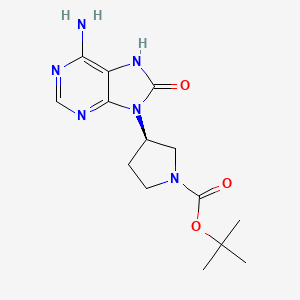
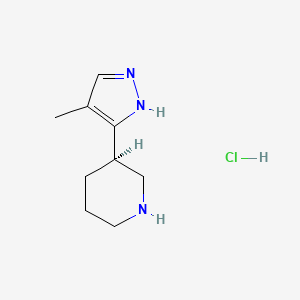
![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

